

# comparative study of 2-(Pyridin-4-yl)benzo[d]thiazole and its analogs

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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzo[d]thiazole

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A Comparative Analysis of 2-(Pyridin-4-yl)benzo[d]thiazole and Its Analogs in Drug Discovery

The heterocyclic compound **2-(pyridin-4-yl)benzo[d]thiazole** serves as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural analogs, developed through various chemical modifications, have been extensively explored to enhance potency and selectivity against different biological targets. This guide provides a comparative study of **2-(pyridin-4-yl)benzo[d]thiazole** and its key analogs, presenting their performance based on experimental data from anticancer, antimicrobial, and enzyme inhibition assays.

## **Physicochemical Properties**

The parent compound, **2-(pyridin-4-yl)benzo[d]thiazole**, is a solid with a melting point ranging from 126 to 132 °C.[1][2] Its molecular formula is C12H8N2S, and it has a molecular weight of approximately 212.27 g/mol .[1][3][4]

## **Comparative Biological Activity**

The biological potential of **2-(pyridin-4-yl)benzo[d]thiazole** and its analogs has been primarily investigated in the contexts of anticancer and enzyme inhibition activities. Modifications to the core structure, such as altering the position of the nitrogen atom in the pyridine ring or introducing different substituents, have led to a range of compounds with varying efficacies.

## **Anticancer Activity**







Several analogs of **2-(pyridin-4-yl)benzo[d]thiazole** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data reveals that the substitution pattern on the benzothiazole and pyridine rings plays a crucial role in determining the anticancer potency.



Compound/An alog	Cancer Cell Line	Assay Type	IC50 / GI50 (μΜ)	Reference
3-(2- fluorophenyl)-1- [4-methyl-2- (pyridin-2- ylamino)-thiazol- 5-yl]-propenone	HL-60 (Leukemia)	Cytotoxicity	0.57	[5]
4-(2-{1-(2- fluorophenyl)-3- [4-methyl-2- (pyridin-2- ylamino)-thiazol- 5-yl]-3- oxopropylsulfanyl }-acetylamino)- benzoic acid ethyl ester	60 Cancer Cell Lines	Growth Inhibition	Average GI50: 31.7	[5]
4-(2,5- Dimethoxyphenyl )-2-(2-(pyridin-3- ylmethylene)hydr azinyl)thiazole	A549 (Lung)	Cytotoxicity	<12.65 μg/mL	[6]
4-(4,4'- Biphenyl)-2-(2- (pyridin-3- ylmethylene)hydr azinyl)thiazole	A549 (Lung)	Cytotoxicity	<12.65 μg/mL	[6]
2-(3,5-dimethyl- 1H-pyrazol-1- yl)-6-((2- fluorobenzyl)oxy) benzo[d]thiazole	Anticonvulsant MES Test	In vivo	ED50: 160.4 mg/kg	[7]



Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% inhibition of cell growth. ED50 is the dose that is therapeutically effective in 50% of the population.

## **Enzyme Inhibition**

**2-(Pyridin-4-yl)benzo[d]thiazole** was identified as a potent inhibitor of jack bean urease, with a mixed mechanism of action.[8] A comparative study with its benzimidazole analog, where the sulfur atom is replaced by a nitrogen-hydrogen group, was conducted to understand the structure-activity relationship.

Compound	Target Enzyme	Inhibition Activity	Reference
2-(Pyridin-4- yl)benzo[d]thiazole (BTA)	Jack Bean Urease	Most active among 18 synthesized benzothiazoles	[8]
2-(Pyridin-4- yl)benzimidazole (BIA)	Jack Bean Urease	Studied for comparative inhibitory effects	[8]

## **Antimicrobial Activity**

Certain benzothiazole derivatives have shown promising antibacterial and antifungal activities. The specific substitutions on the core structure are critical for their antimicrobial spectrum.



Compound	Target Organism	Activity	Reference
2-(Benzo[d]thiazol-2- yl)-3-(4- hydroxyphenyl)acrylon itrile	Staphylococcus aureus	Active	[9]
2-(Benzo[d]thiazol-2- ylamino)pyrimidine- 4,6-(1H,5H)-dione	Corynebacterium xerosis	Selective antibacterial activity	[9]
2-(Benzo[d]thiazol-2- ylamino)-6- methylpyrimidin- 4(3H)-one	Candida albicans	Weak antifungal activity	[9]

## **G-Quadruplex Ligands**

A notable area of research for benzothiazole derivatives is their application as ligands that can bind to and stabilize G-quadruplex DNA structures.[10][11] These non-canonical DNA secondary structures are found in telomeres and gene promoter regions, such as that of the MYC oncogene, making them attractive targets for anticancer therapies.[12] The planar benzothiazole ring system is well-suited for stacking on the G-tetrads of these structures.

# Experimental Protocols General Synthesis of 2-Aryl-benzo[d]thiazole Derivatives

A common method for the synthesis of 2-aryl-benzo[d]thiazole analogs involves the condensation of a substituted 2-aminothiophenol with an appropriate aromatic aldehyde or its equivalent.

#### Materials:

- Substituted 2-aminothiophenol
- Substituted aromatic aldehyde
- Solvent (e.g., ethanol, dimethylformamide)



Catalyst (optional, e.g., an oxidizing agent or an acid)

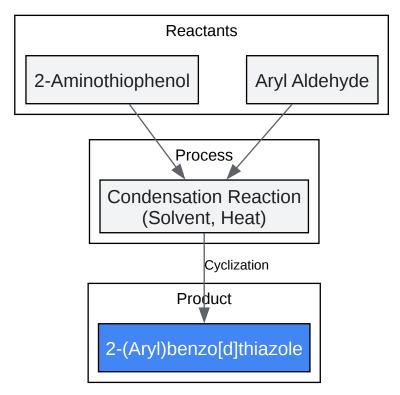
#### Procedure:

- Dissolve the substituted 2-aminothiophenol in the chosen solvent.
- Add the aromatic aldehyde to the solution in an equimolar amount.
- The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
- The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure 2-aryl-benzo[d]thiazole derivative.

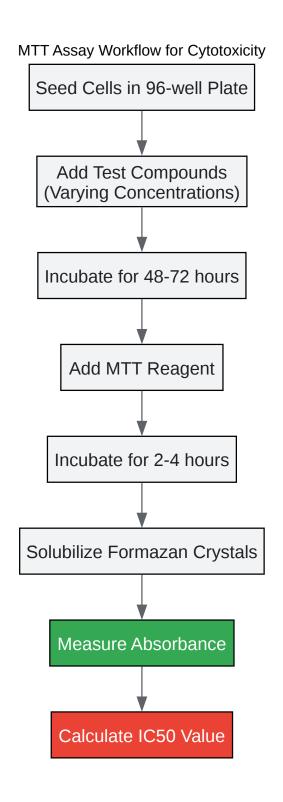
Diagram of General Synthetic Pathway



### General Synthesis of 2-(Aryl)benzo[d]thiazoles







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